molecular formula C22H25F3N2O2 B6087555 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide

3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide

Katalognummer B6087555
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: OAZHMMFEGYLJFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide binds selectively to the KOR, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the KOR has been shown to produce dysphoric and aversive effects, which may contribute to the development of addiction and other psychiatric disorders. 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide blocks the activation of the KOR, which may help to reduce the negative effects associated with its activation.
Biochemical and Physiological Effects:
3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anxiolytic effects, and antidepressant-like effects. It has also been shown to reduce drug-seeking behavior in preclinical studies of addiction. 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide has a long half-life and is metabolized primarily by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for the KOR. However, it also has several limitations, including its low solubility in water and its potential for off-target effects at high doses.

Zukünftige Richtungen

There are several future directions for the study of 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide, including the development of more potent and selective KOR inhibitors, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide in combination with other drugs may provide a more effective treatment approach for certain diseases.

Synthesemethoden

The synthesis of 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluorobenzonitrile with 2,3-difluoroanisole in the presence of sodium hydride and potassium tert-butoxide. The resulting product is then subjected to a reductive amination reaction with 3-piperidin-1-ylpropan-1-amine to form the final product. The overall yield of the synthesis is approximately 20%.

Wissenschaftliche Forschungsanwendungen

3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, anxiety, depression, and addiction. It has been shown to be a potent and selective inhibitor of the kappa opioid receptor (KOR), which is involved in the regulation of pain, mood, and stress responses. 3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide has also been studied for its potential use in the treatment of substance use disorders, as it has been shown to reduce drug-seeking behavior in preclinical studies.

Eigenschaften

IUPAC Name

3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2/c23-18-8-2-3-9-19(18)26-21(28)12-11-16-6-5-13-27(14-16)15-17-7-1-4-10-20(17)29-22(24)25/h1-4,7-10,16,22H,5-6,11-15H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZHMMFEGYLJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.